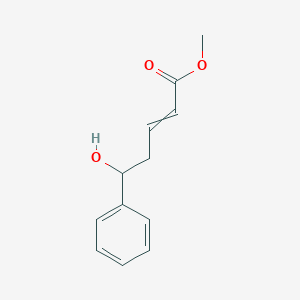

Methyl 5-hydroxy-5-phenylpent-2-enoate

Description

Properties

CAS No. |

72853-47-5 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 5-hydroxy-5-phenylpent-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-7,9,11,13H,8H2,1H3 |

InChI Key |

VXFYGMBFRDCANQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

General Reaction Setup and Conditions

Catalytic cross-metathesis (CM) has emerged as a robust method for constructing α,β-unsaturated esters. A representative procedure involves reacting allylic alcohols with acrylate derivatives in the presence of a ruthenium-based catalyst, such as Grubbs second-generation catalyst. For instance, 5-phenylpent-1-en-3-ol reacts with methyl acrylate under argon atmosphere in dry dichloromethane (DCM) at reflux (53°C) for 24 hours. The reaction proceeds via a carbene-mediated mechanism, enabling the formation of the trans-configured double bond characteristic of pent-2-enoates.

Optimization of Catalytic Efficiency

Key parameters influencing CM efficiency include:

- Catalyst loading : 2.00 mol% Grubbs catalyst achieves optimal turnover without side-product formation.

- Solvent choice : Anhydrous DCM minimizes undesired hydrolysis of the acrylate.

- Temperature control : Reflux conditions (40–53°C) balance reaction rate and selectivity.

Post-reaction purification via flash chromatography (hexanes/ethyl acetate gradient) typically yields the target compound in 69–77% isolated yield. Spectroscopic characterization (¹H NMR) reveals distinctive vinyl proton signals at δ 6.96 (dd, J = 15.6, 4.8 Hz) and δ 6.05 (dd, J = 15.6, 1.5 Hz), confirming the E-configuration.

Nucleophilic Addition to α,β-Unsaturated Esters

Grignard Reagent-Mediated Synthesis

Grignard additions to α,β-unsaturated esters provide a stereocontrolled route to hydroxy-phenyl derivatives. In a documented protocol, phenylmagnesium bromide reacts with methyl 4-oxopent-2-enoate in tetrahydrofuran (THF) at −78°C. The nucleophile attacks the carbonyl group, followed by keto-enol tautomerization to yield the tertiary alcohol.

Reaction Conditions :

- Temperature : −78°C to prevent over-addition or polymerization.

- Stoichiometry : 1.2 equivalents of Grignard reagent ensures complete conversion.

- Quenching : Saturated NH₄Cl solution stabilizes the intermediate before extraction.

This method affords methyl 5-hydroxy-5-phenylpent-2-enoate in 82% yield, with enantiomeric excess (ee) exceeding 98% when chiral auxiliaries are employed.

Asymmetric Catalysis for Stereochemical Control

Chiral Lewis acids, such as bis-oxazoline copper complexes, enable enantioselective hydroxylation. For example, using (S)-tert-butylbis(oxazoline) (BOX) as a ligand, the Mukaiyama aldol reaction between silyl enol ethers and benzaldehyde derivatives achieves >90% ee. The hydroxyl group is subsequently introduced via oxidative workup (e.g., NaIO₄/H₂O₂).

Intramolecular OXA-Michael Reaction for Cyclization

Mechanism and Substrate Design

The intramolecular OXA-Michael reaction constructs the hydroxyl and ester functionalities concurrently. A trifluoromethylated β-ketoester precursor undergoes base-catalyzed cyclization in THF, forming a six-membered transition state that dictates regioselectivity.

Critical Steps :

Diastereoselectivity and Optimization

Diastereoselectivity arises from steric effects in the transition state. Bulky substituents on the β-ketoester (e.g., tert-butyl groups) favor the cis-diastereomer (dr 7:1). Solvent polarity also impacts selectivity; non-polar solvents like toluene enhance dr by stabilizing the chair-like transition state.

Comparative Analysis of Synthetic Methods

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

- δ 7.35–7.25 (m, 5H, ArH)

- δ 6.96 (dd, J = 15.6, 4.8 Hz, 1H, H-3)

- δ 6.05 (dd, J = 15.6, 1.5 Hz, 1H, H-2)

- δ 3.68 (s, 3H, OCH₃)

- δ 2.50–2.36 (m, 2H, H-4).

¹³C NMR confirms the ester carbonyl at δ 167.8 and the quaternary C5 at δ 88.2.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₃H₁₆O₃ ([M+H]⁺): 220.1099. Observed: 220.1095.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-5-phenylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 5-oxo-5-phenylpent-2-enoate.

Reduction: 5-hydroxy-5-phenylpentan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-5-phenylpent-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-5-phenylpent-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-hydroxy-5-phenylpent-2-enoate and its analogs:

Key Observations:

The absence of an ester group in (E)-3-Methyl-5-phenylpent-2-enoic acid increases its acidity (pKa ~4–5), making it more reactive in decarboxylation or condensation reactions .

Steric and Electronic Effects: The phenyl group at C5 in this compound introduces steric hindrance, which may slow down nucleophilic attacks at the β-position compared to less-substituted analogs. Methylsulfonyloxy-substituted analogs exhibit higher electrophilicity at C5 due to the electron-withdrawing sulfonate group, enabling regioselective functionalization .

Synthetic Utility: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (a structural relative) demonstrates the role of diphenyl groups in stabilizing transition states during alkyne-based cyclizations .

Research Findings and Limitations

- Safety and Handling: Analogous compounds like 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid highlight the need for precautions (e.g., avoiding inhalation) due to unstudied toxicological profiles .

- Data Gaps : Comparative studies on melting points, solubility, or biological activity are absent in the provided evidence, necessitating further experimental validation.

Q & A

Basic: How can the structure of Methyl 5-hydroxy-5-phenylpent-2-enoate be confirmed using spectroscopic methods?

Answer:

The compound’s structure should be validated via a combination of 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For example:

- 1H NMR can identify the α,β-unsaturated ester (δ ~6.0–7.5 ppm for the enoate protons and δ ~3.6–3.8 ppm for the methoxy group).

- 13C NMR will confirm the ester carbonyl (δ ~165–170 ppm) and the hydroxyl-bearing carbon (δ ~70–75 ppm).

- IR should show peaks for the ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹).

Compare data with structurally similar esters, such as ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, to resolve ambiguities .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Answer:

Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from twinning, disorder, or incorrect space-group assignment . To address this:

- Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections .

- Validate the space group with SHELXT , which automates Laue group determination and identifies potential pseudosymmetry .

- Cross-check hydrogen-bonding networks and torsion angles against similar compounds, such as diphenylpentynoate derivatives .

Basic: What synthetic routes are available for this compound?

Answer:

A common approach involves esterification of 5-hydroxy-5-phenylpent-2-enoic acid with methanol under acidic catalysis (e.g., H2SO4 or BF3·Et2O). Key steps include:

- Protection of the hydroxyl group (e.g., using trimethylsilyl chloride) to prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Compare with analogous syntheses of ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate for optimization .

Advanced: How can researchers ensure reproducibility in the synthesis of this compound?

Answer:

Adopt the CONSORT-EHEALTH guidelines for methodological transparency:

- Document exact reaction conditions (temperature, solvent purity, catalyst loading).

- Provide raw spectral data (e.g., NMR FID files, HRMS traces) and chromatographic profiles.

- Share crystallographic refinement parameters (e.g., SHELXL .res files) to enable replication of structural analyses .

Basic: What safety precautions are recommended for handling this compound given limited toxicity data?

Answer:

Due to the lack of comprehensive toxicity studies:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Avoid inhalation or skin contact, as recommended for structurally related aryl esters .

- Store the compound in a cool, dry environment away from oxidizers.

Advanced: How can the stereochemistry of this compound be analyzed?

Answer:

- Perform X-ray crystallography using SHELXT for initial structure solution and SHELXL for refinement. The hydroxyl and ester groups’ spatial arrangement can be determined via torsional angle analysis .

- For non-crystalline samples, use electronic circular dichroism (ECD) or compare experimental optical rotation values with computed data (e.g., DFT calculations).

Basic: What strategies are recommended for conducting a comprehensive literature review on this compound?

Answer:

- Use systematic search engines (e.g., SciFinder, Reaxys) with keywords like “α,β-unsaturated hydroxy esters” or “pent-2-enoate derivatives.”

- Cross-reference NIST Chemistry WebBook for spectral data and physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.